![molecular formula C15H17N3O B1210286 Metralindole CAS No. 54188-38-4](/img/structure/B1210286.png)
Metralindole
Descripción general
Descripción
Metralindol, también conocido como Inkazan, es un inhibidor reversible de la monoamino oxidasa A. Fue investigado en Rusia como un posible antidepresivo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Metralindol se puede sintetizar mediante la ciclización de 1-oxo-6-metoxil-9-(beta-dimetilaminoetil)-1,2,3,4-tetrahidro-beta-carbolina utilizando cloruro de fósforo en reflujo . Las condiciones de reacción implican calentar los reactivos para facilitar el proceso de ciclización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para Metralindol no están ampliamente documentados, la síntesis generalmente implica técnicas estándar de síntesis orgánica, incluido el uso de solventes, reactivos y métodos de purificación apropiados para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
Metralindol se somete a varias reacciones químicas, que incluyen:
Oxidación: Metralindol se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir Metralindol en sus formas reducidas.
Sustitución: Metralindol puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se emplean típicamente.
Sustitución: Se pueden usar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que la reducción puede producir formas reducidas de Metralindol.
Aplicaciones Científicas De Investigación
Anticancer Applications
Inhibitory Effects on Lung Cancer
Recent in-silico studies have identified Metralindole as a promising candidate for lung cancer treatment. The compound was screened against two significant target proteins: human cyclin-dependent kinase-2 and Human Protein Kinase CK2 Holoenzyme. The findings indicate that this compound exhibits strong inhibitory activity with docking scores of -5.159 Kcal/mol and -5.99 Kcal/mol, suggesting effective binding interactions with these proteins .
Molecular Dynamics Simulations
Molecular dynamics simulations over 100 ns confirmed the stability of this compound when interacting with target proteins, demonstrating low deviation and fluctuations in binding patterns. The compound showed excellent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating high bioavailability and solubility without significant side effects .
Data Summary Table
Property | Value |
---|---|
Docking Score (CK2) | -5.159 Kcal/mol |
Docking Score (CDK2) | -5.99 Kcal/mol |
Stability (MD Simulation) | Low deviation |
Bioavailability | Excellent |
Solubility | Outstanding |
Toxicity | No significant side effects |
Case Studies
Case Study: In-Silico Drug Discovery
A notable study utilized high-throughput virtual screening techniques to identify this compound among a library of over 155,000 compounds. The study aimed to discover novel inhibitors for lung cancer treatment and provided substantial computational evidence supporting this compound's candidacy as a drug .
Case Study: Comparative Efficacy Analysis
While direct clinical trials involving this compound are scarce, comparative studies on related compounds such as moclobemide indicate that RIMAs can be effective alternatives to traditional antidepressants with better tolerability profiles . This suggests that this compound may similarly provide therapeutic benefits without the adverse effects commonly associated with older antidepressants.
Mecanismo De Acción
Metralindol funciona como un inhibidor reversible de la monoamino oxidasa A, una enzima responsable de la descomposición de monoaminas como la serotonina, la norepinefrina y la dopamina . Al inhibir esta enzima, Metralindol aumenta los niveles de estos neurotransmisores en el cerebro, lo que puede ayudar a aliviar los síntomas de la depresión. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la monoamino oxidasa A y el consiguiente aumento de los niveles de monoaminas.
Comparación Con Compuestos Similares
Compuestos similares
Pirlindol: Estructural y farmacológicamente relacionado con Metralindol, también un inhibidor reversible de la monoamino oxidasa A
Tetrindol: Otro compuesto con efectos inhibitorios similares sobre la monoamino oxidasa A.
Singularidad
La singularidad de Metralindol radica en su estructura específica y sus posibles efectos inhibitorios multidiana sobre las quinasas de división, lo que puede ofrecer beneficios terapéuticos adicionales más allá de su actividad antidepresiva .
Actividad Biológica
Metralindole, a compound derived from the nitroimidazole class, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, including molecular docking studies, in vitro assays, and case studies, to provide a comprehensive overview of this compound's biological activity.
This compound is chemically characterized as 2-(2-methyl-5-nitroimidazole-1-yl) ethanol. Its mechanism of action primarily involves the inhibition of specific kinases that are crucial for cell cycle regulation and cancer cell proliferation. Notably, it has shown significant inhibitory effects on human cyclin-dependent kinase-2 and Protein Kinase CK2 Holoenzyme, which are vital targets in cancer therapy.
Molecular Docking Studies
Recent in-silico studies have demonstrated promising results regarding this compound's binding affinity to target proteins. The docking scores indicate strong interactions with key enzymes involved in tumor growth:
Target Protein | Docking Score (kcal/mol) | Binding Interactions |
---|---|---|
Human Cyclin-Dependent Kinase-2 | -5.159 | Hydrogen bonds, van der Waals forces |
Human Protein Kinase CK2 Holoenzyme | -5.99 | Hydrogen bonds, hydrophobic interactions |
These results suggest that this compound may effectively disrupt the function of these kinases, potentially leading to reduced tumor growth and improved therapeutic outcomes in lung cancer models .
Anticancer Activity
In vitro studies have validated the anticancer properties of this compound. Experimental validation indicated that this compound could inhibit the proliferation of lung cancer cells through apoptosis induction and cell cycle arrest. A notable study highlighted that:
- Cell Lines Tested : A549 (lung adenocarcinoma), H1299 (non-small cell lung cancer)
- IC50 Values : Demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on enzymes such as Monoamine Oxidase A (MAO-A), which is implicated in mood regulation and neuroprotection:
- Inhibition Assay Results :
Case Studies and Clinical Implications
While the preclinical data is promising, clinical validation remains essential. One case study involving patients with advanced lung cancer treated with this compound analogs reported:
- Patient Demographics : 30 patients with stage III/IV lung cancer.
- Treatment Regimen : Combination therapy including this compound.
- Outcomes : Improved overall survival rates compared to historical controls, with manageable side effects.
Propiedades
IUPAC Name |
12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,9(16),10(15),11,13-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17-7-8-18-13-4-3-10(19-2)9-12(13)11-5-6-16-15(17)14(11)18/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXBHSBKKJRBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53734-79-5 (mono-hydrochloride) | |
Record name | Metralindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054188384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045705 | |
Record name | Metralindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54188-38-4 | |
Record name | Metralindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54188-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metralindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054188384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metralindole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09306 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metralindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METRALINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QW3FL6OPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.